(2,6-Dimethoxyphenyl)magnesium bromide
Description
Significance of Grignard Reagents as Carbon-Carbon Bond Forming Nucleophiles
The paramount significance of Grignard reagents lies in their exceptional ability to form carbon-carbon (C-C) bonds, a foundational process in the assembly of organic molecules. numberanalytics.comuio.no The carbon-magnesium bond is highly polarized, conferring a significant carbanionic character on the carbon atom. This makes Grignard reagents potent nucleophiles, capable of attacking a wide array of electrophilic carbon centers. masterorganicchemistry.com
Their reactions with carbonyl compounds, such as aldehydes and ketones, are classic examples of their C-C bond-forming prowess, leading to the synthesis of secondary and tertiary alcohols, respectively. masterorganicchemistry.com Beyond simple carbonyls, Grignard reagents react with esters, acid halides, and carbon dioxide, providing access to a diverse range of functional groups including tertiary alcohols and carboxylic acids. masterorganicchemistry.com This versatility makes them a cornerstone in synthetic strategies, allowing for the retrosynthetic disconnection of complex target molecules into simpler, readily available precursors. The discovery and development of these reagents revolutionized organic synthesis, a contribution recognized by the awarding of the Nobel Prize in Chemistry to Victor Grignard in 1912. uio.no
The Unique Case of Sterically Hindered Aryl Grignard Reagents: Focusing on (2,6-Dimethoxyphenyl)magnesium bromide and its Analogs
While the reactivity of Grignard reagents is one of their most valued attributes, it can be modulated by steric hindrance. Sterically hindered aryl Grignard reagents, particularly those with bulky substituents at the ortho positions (the carbon atoms adjacent to the carbon-magnesium bond), exhibit unique reactivity profiles. The presence of these ortho groups can physically obstruct the approach of the Grignard reagent to the electrophilic center, influencing the reaction's feasibility, rate, and outcome. wikipedia.orgresearchgate.net This phenomenon is often referred to as the "ortho effect." wikipedia.orgstackexchange.com
(2,6-Dimethoxyphenyl)magnesium bromide is a prime example of such a sterically encumbered reagent. The two methoxy (B1213986) groups at the 2- and 6-positions create a sterically demanding environment around the nucleophilic carbon. While detailed research findings on (2,6-Dimethoxyphenyl)magnesium bromide are limited, its reactivity can be inferred from its close structural analogs, which have been more extensively studied. These analogs provide valuable insights into how ortho-substitution impacts the behavior of aryl Grignard reagents.
Key analogs include:
(2,6-Dimethylphenyl)magnesium bromide : This reagent is well-documented and serves as a classic example of a sterically hindered Grignard. The two methyl groups provide significant steric bulk, influencing its reaction pathways. sigmaaldrich.comresearchgate.net
Mesitylmagnesium bromide (2,4,6-Trimethylphenylmagnesium bromide) : With three methyl groups, two of which are in the ortho positions, this reagent is even more sterically congested and is often used to study the limits of Grignard reactions. wiley-vch.de
(2,4-Dimethoxyphenyl)magnesium bromide : An isomer of the title compound, this reagent helps to distinguish between electronic and steric effects, as one methoxy group is in a less sterically demanding para-position. sigmaaldrich.com
The steric bulk in these reagents can prevent typical addition reactions with highly substituted electrophiles. In some cases, instead of acting as a nucleophile, a hindered Grignard reagent might act as a base, abstracting a proton. masterorganicchemistry.com However, this steric shielding can also be advantageous, enabling selective reactions that might not be possible with less hindered reagents. For instance, they are crucial in certain cross-coupling reactions where their steric profile can influence the outcome of the catalytic cycle.
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| (2,6-Dimethoxyphenyl)magnesium bromide | (CH₃O)₂C₆H₃MgBr | C₈H₉BrMgO₂ | 241.36 | Subject of this article; sterically hindered due to two ortho-methoxy groups. |
| (2,6-Dimethylphenyl)magnesium bromide | (CH₃)₂C₆H₃MgBr | C₈H₉BrMg | 209.37 | Closely related, well-studied sterically hindered analog. sigmaaldrich.comsigmaaldrich.com |
| Mesitylmagnesium bromide | (CH₃)₃C₆H₂MgBr | C₉H₁₁BrMg | 223.40 | Highly sterically hindered due to two ortho-methyl groups. wiley-vch.de |
| (2,4-Dimethoxyphenyl)magnesium bromide | (CH₃O)₂C₆H₃MgBr | C₈H₉BrMgO₂ | 241.36 | Isomeric analog with reduced steric hindrance at one ortho position. sigmaaldrich.com |
Historical Context and Evolution of Grignard Chemistry and its Relevance to Hindered Systems
The journey of Grignard chemistry began in 1900 at the University of Lyon, France. uio.noias.ac.in Victor Grignard, working under his supervisor Philippe Barbier, was tasked with improving a reaction that used magnesium. Barbier's method involved reacting an alkyl halide and a ketone with magnesium in a single pot, but the results were often unreliable. ias.ac.in Grignard devised a crucial modification: he first prepared the organomagnesium compound separately by reacting the organic halide with magnesium metal in ether and then added the ketone. ias.ac.in This two-step procedure was highly successful and gave birth to what is now known as the Grignard reagent. ias.ac.in
This discovery was a watershed moment in organic chemistry, providing a simple and effective method for C-C bond formation. numberanalytics.com The importance of this work was quickly recognized, earning Grignard the Nobel Prize in Chemistry in 1912. acs.org In the century since its discovery, Grignard chemistry has continuously evolved. Early research focused on expanding the scope of reactants and understanding the reaction mechanism. It was discovered that the reagent exists in a complex equilibrium in solution, known as the Schlenk equilibrium. acs.org
The evolution of synthetic chemistry towards more complex and highly substituted target molecules brought the challenges of steric hindrance to the forefront. The initial success with simple Grignard reagents did not always translate to more complex, sterically demanding substrates. This led to dedicated studies on the reactivity of hindered systems, like (2,6-Dimethoxyphenyl)magnesium bromide and its analogs. Researchers developed new reaction conditions, catalysts, and "turbo-Grignard" reagents to overcome these steric limitations, allowing for the successful coupling of even ortho,ortho-disubstituted aryl Grignards. This ongoing development ensures that, more than a century later, Grignard chemistry remains a vital and evolving field, continually adapting to meet the challenges of modern organic synthesis.
Properties
IUPAC Name |
magnesium;1,3-dimethoxybenzene-2-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWQALUSUOBXCO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C(=CC=C1)OC.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293441 | |
| Record name | Bromo(2,6-dimethoxyphenyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137600-71-6 | |
| Record name | Bromo(2,6-dimethoxyphenyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Generation of 2,6 Dimethoxyphenyl Magnesium Bromide
Magnesium-Halogen Exchange Reactions as an Alternative Pathway for Aryl Grignard Formation
An increasingly important alternative to direct magnesium insertion is the magnesium-halogen exchange reaction. harvard.edu This method involves the reaction of an organic halide with a pre-formed, simple Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). harvard.edu
RX + R'MgX' ⇌ RMgX' + R'X
This equilibrium reaction is particularly useful for preparing highly functionalized aryl Grignard reagents that contain groups (e.g., esters, nitriles) incompatible with the conditions of direct insertion. researchgate.netclockss.org The exchange is often very fast, even at low temperatures, which helps to preserve sensitive functionalities. harvard.edu
The use of isopropylmagnesium halides is common, and the addition of lithium chloride (LiCl) to form i-PrMgCl·LiCl (often called a "Turbo-Grignard" reagent) can significantly accelerate the rate of exchange, allowing even less reactive aryl bromides to undergo the reaction efficiently. researchgate.netclockss.org This LiCl-mediated exchange proceeds readily under mild conditions and tolerates a wide spectrum of functional groups. clockss.org For (2,6-Dimethoxyphenyl)magnesium bromide, this method offers a viable pathway that may circumvent initiation difficulties associated with direct insertion.
Optimization of Formation Conditions for Sterically Encumbered Aryl Bromides
The precursor to (2,6-Dimethoxyphenyl)magnesium bromide, 2-bromo-1,3-dimethoxybenzene (B94514), is a sterically hindered ortho,ortho-disubstituted aryl bromide. The formation of Grignard reagents from such sterically encumbered halides is often challenging due to the steric hindrance around the reaction center, which can impede access to the magnesium surface. rsc.org
Optimization of the reaction conditions is therefore critical for achieving a successful synthesis. Key factors for optimization include:
Highly Activated Magnesium: For sterically hindered substrates, standard activation methods may be insufficient. The use of highly reactive magnesium, such as Rieke magnesium (a finely divided black powder prepared by reducing magnesium halides with potassium or lithium), can be particularly effective. lookchem.comunl.edu
Choice of Solvent: The coordinating ability of the solvent is crucial. THF is generally preferred over diethyl ether for difficult formations due to its superior solvating power.
Additives: As seen in magnesium-halogen exchange reactions, the addition of salts like LiCl can facilitate the insertion process. researchgate.net LiCl helps to break down magnesium aggregates and increase the solubility of the Grignard reagent, thereby enhancing its formation rate.
Temperature Control: While some heat may be required to initiate the reaction, maintaining a controlled temperature is vital to prevent side reactions, such as Wurtz coupling, especially with more reactive halides. orgsyn.org
An iron-catalyzed cross-coupling platform has been developed specifically to address the challenges of reacting sterically hindered aryl Grignard reagents, highlighting the recognized difficulty in both their formation and subsequent use. rsc.org
Table 2: Summary of Synthetic Strategies
| Methodology | Key Features | Advantages | Considerations for (2,6-Dimethoxyphenyl)magnesium bromide |
|---|---|---|---|
| Direct Insertion | Reaction of 2-bromo-1,3-dimethoxybenzene with Mg metal. nih.gov | Atom-economical, traditional method. | Requires potent Mg activation (e.g., DIBAH, Rieke Mg) due to steric hindrance. |
| Mg-Halogen Exchange | Reaction of 2-bromo-1,3-dimethoxybenzene with i-PrMgCl or i-PrMgCl·LiCl. harvard.eduresearchgate.net | Mild conditions, high functional group tolerance, rapid reaction. | Potentially more reliable and higher yielding given the substrate's steric hindrance. |
Fundamental Reactivity and Mechanistic Pathways of 2,6 Dimethoxyphenyl Magnesium Bromide
Nucleophilic Addition Reactions
As a potent nucleophile, (2,6-Dimethoxyphenyl)magnesium bromide readily participates in addition reactions with a range of electrophilic substrates, most notably compounds containing carbonyl groups or other unsaturated systems.
Reactivity Towards Carbonyl Compounds (Aldehydes, Ketones, Esters) and Formation of Tertiary Alcohols
The addition of Grignard reagents to carbonyl compounds is a cornerstone of alcohol synthesis. chemguide.co.uklibretexts.org (2,6-Dimethoxyphenyl)magnesium bromide reacts with aldehydes and ketones in a classic nucleophilic addition mechanism. masterorganicchemistry.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. masterorganicchemistry.comlibretexts.org
Reaction with Aldehydes: Yields secondary alcohols.
Reaction with Ketones: Yields tertiary alcohols. libretexts.orglibretexts.org
The reaction with esters proceeds via a double addition mechanism. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is typically more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup. uoanbar.edu.iqsciencemadness.org This method is particularly useful for synthesizing tertiary alcohols with two identical substituents derived from the Grignard reagent. uoanbar.edu.iq
Table 1: Synthesis of Alcohols via Grignard Addition to Carbonyls
| Carbonyl Substrate | Grignard Reagent | Intermediate | Final Product Type |
|---|---|---|---|
| Aldehyde (R-CHO) | (2,6-MeO)₂PhMgBr | Alkoxide | Secondary Alcohol |
| Ketone (R-CO-R') | (2,6-MeO)₂PhMgBr | Alkoxide | Tertiary Alcohol |
This table illustrates the general reaction pathways.
Carboxylation Reactions with Carbon Dioxide for Benzoic Acid Synthesis
Grignard reagents are effective precursors for the synthesis of carboxylic acids through reaction with carbon dioxide (CO₂). masterorganicchemistry.com (2,6-Dimethoxyphenyl)magnesium bromide reacts with CO₂, which can be viewed as a double ketone, to form a magnesium carboxylate salt. This intermediate is then hydrolyzed with aqueous acid to produce 2,6-dimethoxybenzoic acid. quora.com
The process involves the nucleophilic attack of the aryl group from the Grignard reagent on the electrophilic carbon of the carbon dioxide molecule. This carboxylation is a vital method for C-C bond formation and carbon dioxide fixation. researchgate.net Research has shown that the reaction can be influenced by additives; for instance, the carboxylation of the sterically similar 2,6-dimethylphenylmagnesium bromide is enhanced by the presence of nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can interact with and activate the CO₂. skku.edu
Reaction Scheme for the Synthesis of 2,6-Dimethoxybenzoic Acid
C₆H₃(OCH₃)₂MgBr + CO₂ → C₆H₃(OCH₃)₂CO₂MgBr
C₆H₃(OCH₃)₂CO₂MgBr + H₃O⁺ → C₆H₃(OCH₃)₂COOH + Mg(OH)Br
This method provides a direct route to the corresponding benzoic acid derivative. google.comnih.gov
Addition to Unsaturated Systems (e.g., α,β-Unsaturated Esters)
While Grignard reagents typically add directly to carbonyl groups (1,2-addition), they can also undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. beilstein-journals.org The reaction pathway is influenced by factors such as steric hindrance and the presence of catalysts. For α,β-unsaturated esters, the addition of (2,6-Dimethoxyphenyl)magnesium bromide can potentially yield products from either 1,2- or 1,4-addition.
The use of copper salts, such as cuprous chloride (CuCl), is known to strongly favor 1,4-addition. scispace.com This catalytic effect is proposed to occur via the formation of an organocuprate-like species in situ, which is softer and preferentially attacks the β-carbon of the unsaturated system. scispace.com In the absence of a catalyst, direct 1,2-addition to the carbonyl group may compete, especially with less sterically hindered Grignard reagents. scispace.com
Coupling Reactions
Beyond addition reactions, (2,6-Dimethoxyphenyl)magnesium bromide is a valuable partner in various cross-coupling reactions for the construction of more complex molecular architectures.
Carbon-Carbon Bond Forming Cross-Couplings (Kumada-Tamao-Corriu Type)
The Kumada-Tamao-Corriu coupling is a seminal cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.orgarkat-usa.org This reaction is highly effective for the synthesis of biaryls and other coupled products. organic-chemistry.org
(2,6-Dimethoxyphenyl)magnesium bromide has been successfully employed in Kumada-type couplings. For instance, in the presence of a palladium catalyst, it can be coupled with alkenyl halides to form the corresponding substituted alkenes. acs.org The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The steric bulk of the 2,6-dimethoxyphenyl group can influence the efficiency and outcome of the coupling reaction.
Table 2: Example of a Kumada-Tamao-Corriu Cross-Coupling Reaction
| Grignard Reagent | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|
dtbpf = 1,1'-Bis(di-tert-butylphosphino)ferrocene; DPEPhos = Bis(2-diphenylphosphinophenyl)ether; TMEDA = Tetramethylethylenediamine
Formation of Carbon-Heteroatom Bonds (C-N and C-O)
The formation of carbon-heteroatom bonds using Grignard reagents is a less common but important application. While direct coupling of Grignard reagents to form C-N or C-O bonds is not as prevalent as C-C coupling, specific methodologies exist.
For C-N bond formation , reactions can be achieved with specific aminating agents. For example, Grignard reagents can react with certain organic azides or oximes. However, the more common modern methods for C-N bond formation, such as the Buchwald-Hartwig amination, typically involve palladium-catalyzed coupling of amines with aryl halides, rather than direct use of Grignard reagents as the aryl source with a nitrogen electrophile.
For C-O bond formation , besides the foundational reaction with oxygen to form hydroperoxides and subsequently phenols or alcohols, Grignard reagents can react with peroxides to form ethers. Another route involves reaction with sulfuryl chloride followed by hydrolysis to yield phenols. The direct, high-yield coupling of a Grignard reagent like (2,6-Dimethoxyphenyl)magnesium bromide to form C-O bonds with other organic fragments remains a specialized area of research.
Influence of Steric Hindrance on Reaction Efficiency and Pathway Divergence
The reactivity of Grignard reagents is significantly influenced by steric hindrance, a factor that becomes particularly prominent with ortho-substituted arylmagnesium halides such as (2,6-Dimethoxyphenyl)magnesium bromide. The presence of bulky groups near the carbanionic center can impede the approach to the electrophile, thereby affecting reaction rates, yields, and even the mechanistic pathway. wikipedia.org This steric congestion can lead to a divergence from expected reaction outcomes, favoring alternative pathways that are less sterically demanding.
The bulky 2,6-dimethoxy groups in (2,6-Dimethoxyphenyl)magnesium bromide create a sterically hindered environment around the magnesium-bound carbon. This hindrance can decrease the efficiency of nucleophilic addition reactions with sterically demanding electrophiles. For instance, in reactions with hindered ketones, the approach of the bulky Grignard reagent to the carbonyl carbon is disfavored. This can lead to lower yields of the desired tertiary alcohol and an increase in side reactions such as enolization (where the Grignard reagent acts as a base) or reduction of the ketone.
Furthermore, steric hindrance plays a crucial role in cross-coupling reactions. While transition metal-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation, the use of sterically encumbered Grignard reagents can be challenging. rsc.org However, specialized catalytic systems, for example, employing iron catalysts, have been developed to address the coupling of sterically hindered ortho,ortho-disubstituted aryl Grignard reagents. rsc.org In the absence of such catalysts, the steric bulk of reagents like (2,6-Dimethoxyphenyl)magnesium bromide can significantly lower the rate and efficiency of coupling reactions.
The Schlenk equilibrium, which describes the equilibrium between the monomeric Grignard reagent (RMgX) and its dimeric and oligomeric forms, can also be influenced by steric factors. Studies on analogous arylberyllium complexes have shown that sterically demanding aryl groups affect the position of these equilibria. nih.gov A shift in the Schlenk equilibrium can, in turn, alter the reactivity and selectivity of the Grignard reagent in subsequent reactions.
The influence of steric hindrance on the reaction pathway of a sterically hindered Grignard reagent like (2,6-Dimethoxyphenyl)magnesium bromide can be summarized as follows:
| Reaction Pathway | Effect of Steric Hindrance | Outcome |
|---|---|---|
| Nucleophilic Addition (e.g., to a hindered ketone) | Decreased rate of addition | Lower yield of the expected alcohol |
| Enolization (Grignard as a base) | Increased likelihood | Formation of enolate and recovery of starting ketone |
| Reduction | Increased likelihood | Formation of a secondary alcohol from a ketone |
| Cross-Coupling (uncatalyzed) | Decreased reaction efficiency | Low yield of the coupled product |
Examination of Radical Intermediates in Grignard Reaction Mechanisms
While Grignard reactions are often depicted as proceeding through a polar, nucleophilic mechanism, substantial evidence has accumulated over the years pointing to the involvement of radical intermediates, particularly in the formation of the Grignard reagent itself and in its subsequent reactions under certain conditions. alfredstate.edu The formation of a Grignard reagent from an organic halide and magnesium metal is now widely believed to proceed via a single-electron transfer (SET) from the magnesium surface to the organic halide. alfredstate.edu This SET generates a radical anion, which then fragments to form an organic radical and a halide anion.
Several experimental techniques have been employed to detect and characterize these transient radical species, providing strong support for their role in the reaction mechanism.
Radical Trapping: One of the most compelling pieces of evidence for the existence of radical intermediates comes from radical trapping experiments. Stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are commonly used as radical scavengers. harvard.edu In the presence of TEMPO during the formation of a Grignard reagent, the intermediate organic radical can be trapped, forming a stable alkoxyamine product that can be isolated and characterized. harvard.edu The successful trapping of these radicals provides direct evidence of their formation.
Radical Probes (Radical Clocks): Another elegant method for detecting radical intermediates involves the use of "radical clocks." These are molecules that contain a radical-sensitive functional group that undergoes a characteristic and rapid rearrangement when a radical is formed at a specific position. The 5-hexenyl radical, for instance, is known to cyclize rapidly to the cyclopentylmethyl radical. By using a 5-hexenyl halide as the precursor for a Grignard reagent, the formation of cyclopentylmethyl-containing products serves as strong evidence for the intermediacy of the 5-hexenyl radical. researchgate.net
Chemically Induced Dynamic Nuclear Polarization (CIDNP): CIDNP is a powerful NMR spectroscopic technique that can detect the presence of radical pairs in a reaction. acs.org During the formation of a Grignard reagent, the observation of polarized NMR signals (enhanced absorption or emission) for the Grignard reagent and its byproducts is indicative of the involvement of radical pairs in the reaction mechanism. CIDNP studies have provided valuable insights into the early stages of Grignard reagent formation.
The following table summarizes the key methods used to investigate radical intermediates in Grignard reactions:
| Method | Principle | Information Obtained |
|---|---|---|
| Radical Trapping (e.g., with TEMPO) | Interception of radical intermediates by a stable radical scavenger. harvard.edu | Direct evidence for the formation of specific radical species. |
| Radical Probes (Radical Clocks) | Use of molecules that undergo characteristic rearrangements when they exist as radicals. researchgate.net | Indirect but strong evidence for the presence and lifetime of radical intermediates. |
| Chemically Induced Dynamic Nuclear Polarization (CIDNP) | Detection of non-Boltzmann nuclear spin state populations in the products of radical pair reactions via NMR. acs.org | Evidence for the involvement of radical pairs in the reaction mechanism. |
The formation of radical intermediates is not limited to the synthesis of the Grignard reagent. In subsequent reactions, particularly with substrates that are good electron acceptors or when steric hindrance disfavors a polar mechanism, a SET pathway can also be operative. This can lead to the formation of radical-ion pairs and influence the product distribution of the reaction.
Chemoselectivity, Regioselectivity, and Stereoselectivity in Reactions Involving 2,6 Dimethoxyphenyl Magnesium Bromide
Regiochemical Control in Nucleophilic Aromatic Substitution (SNArAB) Reactions
The steric bulk of (2,6-Dimethoxyphenyl)magnesium bromide is a critical factor in directing the regiochemical outcome of Nucleophilic Aromatic Substitution (SNAr) reactions, particularly in SNArAB (SNAr of unprotected Benzoic acids) reactions. While highly effective in displacing leaving groups, its efficiency and site of attack are profoundly influenced by the steric environment of the electrophilic substrate.
Research on the SNArAB reaction of unprotected ortho-fluoro and ortho-methoxy benzoic and naphthoic acids has shown that while less sterically demanding Grignard reagents like o-tolylmagnesium bromide and (4-methoxyphenyl)magnesium bromide smoothly displace the ortho leaving group, the reaction with (2,6-Dimethoxyphenyl)magnesium bromide proceeds with lower efficiency. This reduced reactivity is attributed to the significant steric hindrance created by its two ortho-methoxy groups, which impedes its approach to a sterically congested reaction site.
This characteristic, however, can be exploited for regiochemical control. When a substrate has multiple potential sites for nucleophilic attack, (2,6-Dimethoxyphenyl)magnesium bromide will preferentially react at the less sterically hindered position. This allows for selective functionalization of complex aromatic systems where other, smaller nucleophiles might yield a mixture of products. The steric hindrance serves as a "protecting group" for the ortho positions of the Grignard reagent itself, preventing unwanted side reactions at those sites and ensuring it acts as a well-defined nucleophilic partner.
Table 1: Comparative Reactivity of Grignard Reagents in SNArAB Reactions This table illustrates the impact of steric hindrance on reaction efficiency. Data is qualitative based on literature descriptions.
| Grignard Reagent | Steric Hindrance | Observed Reaction Efficiency (SNArAB) | Presumed Reason for Efficiency |
|---|---|---|---|
| (4-Methoxyphenyl)magnesium bromide | Low | High | Unhindered approach to the reaction center. |
| o-Tolylmagnesium bromide | Moderate | High | Moderate steric bulk does not significantly impede the reaction. |
| (2,6-Dimethoxyphenyl)magnesium bromide | High | Low | Significant steric hindrance from two ortho-methoxy groups impedes nucleophilic attack. documentsdelivered.com |
Chemo- and Regioselective Allylic Alkylation Reactions
In the realm of allylic alkylation, the structural properties of (2,6-Dimethoxyphenyl)magnesium bromide predetermine its chemo- and regioselective behavior. While specific documented examples involving this exact reagent are not prevalent, its reactivity can be inferred from established principles for sterically demanding organometallic reagents.
In transition-metal-catalyzed allylic alkylations, the regioselectivity is often governed by a combination of electronics, catalyst control, and the steric profile of the nucleophile. For soft nucleophiles, the attack typically occurs at the carbon terminus more distant from the original leaving group (γ-position). Given its significant steric bulk, (2,6-Dimethoxyphenyl)magnesium bromide is expected to strongly favor attack at the less substituted or more accessible terminus of an allylic system to minimize steric clashes in the transition state.
Chemoselectivity, the preferential reaction of the reagent with one functional group over another, is also influenced by its steric nature. The reagent is less likely to react with sterically encumbered carbonyl groups or other hindered electrophilic sites. This can be advantageous in the synthesis of polyfunctional molecules, where it may selectively perform an allylic alkylation while leaving a more hindered ketone or ester group untouched. In the absence of a suitable catalyst or electrophile, its high basicity combined with its steric bulk could also favor proton abstraction, leading to elimination side products rather than alkylation.
Control of Stereogenic Centers in Complex Synthesis
The most profound impact of the steric properties of (2,6-Dimethoxyphenyl)magnesium bromide is observed in the control of stereogenic centers, particularly in the synthesis of atropisomers. Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, typically in biaryl systems. The 2,6-disubstitution pattern is fundamental to creating this type of stereogenic element.
The synthesis of axially chiral biaryls often involves the coupling of two aryl fragments where at least one partner possesses bulky ortho substituents. The (2,6-dimethoxyphenyl) group is an archetypal component for this purpose. When (2,6-Dimethoxyphenyl)magnesium bromide is used as a nucleophile in a cross-coupling reaction to form a biaryl system, the methoxy (B1213986) groups at the 2- and 6-positions act as steric barriers that hinder free rotation around the newly formed aryl-aryl bond. This restricted rotation leads to the formation of stable, separable atropisomers.
Diastereoselective Synthesis : If the Grignard reagent reacts with a chiral electrophile, the existing stereocenter can direct the addition to favor the formation of one diastereomeric atropisomer over the other.
Enantioselective Synthesis : In catalytic asymmetric reactions, a chiral ligand on the metal catalyst can interact with the substrates to control the orientation of the coupling partners, leading to the preferential formation of one enantiomer.
Therefore, the steric hindrance of (2,6-Dimethoxyphenyl)magnesium bromide is not a limitation but a crucial design element for the asymmetric synthesis of complex molecules possessing axial chirality.
Strategies for Mitigating Homo-coupling Side Reactions in Cross-Coupling Processes
A common side reaction in metal-catalyzed cross-coupling processes involving Grignard reagents is oxidative homo-coupling (R-MgX + R-MgX → R-R). This side reaction consumes the valuable reagent and complicates purification. For bulky and electron-rich reagents like (2,6-Dimethoxyphenyl)magnesium bromide, mitigating this pathway is essential for efficient synthesis. Several strategies have been developed to suppress homo-coupling.
Slow Addition and Temperature Control : During the formation of the Grignard reagent, slow, dropwise addition of the aryl bromide to the magnesium turnings at a controlled temperature can minimize the localized concentration of the reagent and reduce the rate of homo-coupling.
Additives and Co-solvents : The use of additives like lithium chloride (LiCl) can break up magnesium aggregates and lead to more reactive and soluble organometallic species that favor the cross-coupling pathway. In iron-catalyzed reactions, the use of N-methylpyrrolidone (NMP) as a co-solvent has been shown to be crucial for achieving high selectivity for the cross-coupled product over the homo-coupled byproduct.
Catalyst Selection : The choice of catalyst and ligand is paramount. For instance, certain iron(III) alkoxide-N-heterocyclic carbene (NHC) catalyst systems have been shown to be highly effective in inhibiting the homo-coupling of arylmagnesium reagents. Specifically, tert-butoxide as a counterion was found to be superior in suppressing this side reaction.
Use of Oxidants : In some procedures, a sacrificial oxidant like 1,2-dichloroethane is intentionally added in a controlled manner to promote the desired cross-coupling over the undesired homo-coupling pathway.
By implementing these strategies, the formation of the undesired biaryl dimer from the self-coupling of (2,6-Dimethoxyphenyl)magnesium bromide can be significantly minimized, leading to higher yields of the desired cross-coupled product.
Table 2: Summary of Strategies to Mitigate Grignard Homo-coupling
| Strategy | Method | Mechanism of Action |
|---|---|---|
| Process Control | Slow reagent addition; maintain low temperatures. | Reduces localized high concentrations and exothermic events that can promote side reactions. |
| Additives | Addition of LiCl (Knochel Conditions). | Breaks down Grignard aggregates, increasing reactivity and solubility for the desired pathway. |
| Co-solvents | Use of N-methylpyrrolidone (NMP) with iron catalysts. | Stabilizes reactive iron species, favoring the cross-coupling catalytic cycle. |
| Catalyst System | Iron(III) alkoxide-NHC catalysts. | The ligand and counterion environment around the metal center sterically and electronically disfavors the homo-coupling pathway. |
| Stoichiometric Reagents | Addition of a controlled oxidant (e.g., 1,2-dichloroethane). | Selectively promotes the oxidative addition/reductive elimination cycle of cross-coupling. |
Transition Metal Catalysis for Cross-Coupling and Addition Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-C bonds. For a sterically encumbered nucleophile such as (2,6-Dimethoxyphenyl)magnesium bromide, the choice of the metal center is critical in dictating the outcome of the reaction. Nickel, palladium, iron, and copper each offer distinct catalytic properties that can be harnessed for specific transformations.
Nickel-catalyzed cross-coupling reactions, particularly the Kumada-Tamao-Corriu coupling, are well-suited for the reaction of Grignard reagents with organic halides. organic-chemistry.orgresearchgate.net Nickel catalysts are often more reactive than their palladium counterparts for certain substrates and are a more cost-effective option. The mechanism of nickel-catalyzed Kumada coupling typically involves the oxidative addition of an organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.
For sterically hindered Grignard reagents like (2,6-Dimethoxyphenyl)magnesium bromide, the efficiency of the transmetalation and reductive elimination steps is crucial. The use of appropriate ligands is often necessary to facilitate these steps and prevent catalyst deactivation. While specific studies detailing the use of (2,6-Dimethoxyphenyl)magnesium bromide in nickel-catalyzed Kumada couplings are not extensively documented, related research on sterically hindered aryl triflates, such as 2,6-dimethylphenyl triflate, highlights the effectiveness of nickel catalysis in challenging cross-coupling reactions. In one study, a nickel-catalyzed C-S cross-coupling of sterically hindered aryl triflates with alkyl thiols was successfully developed, demonstrating the capability of nickel systems to handle sterically demanding substrates. chemrxiv.org The choice of ligand, in this case, DPEphos or dppbz, was critical for achieving high yields, particularly for substrates with coordinating groups in the ortho-position. chemrxiv.org These findings suggest that a well-chosen nickel/ligand system could be highly effective for the cross-coupling of (2,6-Dimethoxyphenyl)magnesium bromide with various electrophiles.
| Entry | Aryl Triflate | Thiol | Ligand | Yield (%) |
|---|---|---|---|---|
| 1 | 2,6-dimethylphenyl triflate | 1-dodecanethiol | DPEphos (L1) | 85 |
| 2 | 2,6-dimethylphenyl triflate | Cyclohexanethiol | DPEphos (L1) | 78 |
Palladium catalysis is a powerful and versatile tool for the synthesis of biaryls, including those with significant steric hindrance. The Suzuki-Miyaura coupling is a prominent example, though the Kumada coupling of Grignard reagents also provides a direct route to these structures. The synthesis of tetra-ortho-substituted biaryls is particularly challenging due to the severe steric clash in the transition state of the reductive elimination step.
The successful synthesis of such sterically crowded molecules often relies on the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes that can stabilize the palladium center and promote the difficult reductive elimination step. While direct examples of using (2,6-Dimethoxyphenyl)magnesium bromide in palladium-catalyzed biaryl synthesis are scarce in the literature, studies on analogous sterically demanding substrates provide valuable insights. For instance, the synthesis of tetra-ortho-substituted biaryls has been achieved through the palladium-catalyzed Suzuki-Miyaura coupling of 2,6-disubstituted bromoarenes with aryltriolborates possessing ortho substituents. lookchem.com A key finding in this research was the crucial role of a copper(I) co-catalyst (CuCl) in conjunction with the palladium catalyst and a suitable phosphine ligand (BIPHEP) to achieve high yields. lookchem.com This suggests that a bimetallic system might be beneficial for overcoming the steric barriers associated with coupling (2,6-Dimethoxyphenyl)magnesium bromide.
| Entry | Aryltriolborate | Aryl Bromide | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | 2,6-dimethylphenyl triolborate | 1-bromo-2-methoxynaphthalene | Pd(OAc)₂/CuCl/BIPHEP | 95 |
Iron catalysis has emerged as a cost-effective and environmentally benign alternative to palladium and nickel catalysis for cross-coupling reactions. asianpubs.orgarkat-usa.org Iron catalysts can effectively promote the coupling of Grignard reagents with a variety of electrophiles, including alkyl and aryl halides. The mechanism of iron-catalyzed cross-coupling is often proposed to involve the formation of a low-valent iron species that undergoes oxidative addition, transmetalation, and reductive elimination, similar to nickel and palladium. However, radical pathways are also frequently implicated in iron catalysis.
Copper catalysts are well-known for their ability to promote 1,4-conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds (enones). diva-portal.orgnih.govmdpi.com This reaction provides a powerful method for the formation of β-substituted ketones. The generally accepted mechanism involves the formation of a copper-ate complex from the Grignard reagent and a copper(I) salt. This organocuprate species then undergoes conjugate addition to the enone.
The steric hindrance of the Grignard reagent can significantly influence the efficiency of the conjugate addition. While extensive research has been conducted on the copper-catalyzed conjugate addition of various Grignard reagents, specific studies focusing on (2,6-Dimethoxyphenyl)magnesium bromide are limited. However, studies with other aryl Grignard reagents demonstrate that the reaction is generally tolerant of substituents on the aromatic ring. For instance, the copper-catalyzed conjugate addition of phenylmagnesium bromide and its substituted derivatives to thiochromones proceeds in good yields. mdpi.com It is plausible that (2,6-Dimethoxyphenyl)magnesium bromide would also participate in such reactions, although the increased steric bulk might necessitate optimized reaction conditions, such as the choice of copper salt and solvent, to achieve high selectivity for the 1,4-adduct over the 1,2-adduct.
| Entry | Aryl Grignard Reagent | Yield of 1,4-Adduct (%) |
|---|---|---|
| 1 | Phenylmagnesium bromide | 89 |
| 2 | 4-Methylphenylmagnesium bromide | 90 |
| 3 | 4-Methoxyphenylmagnesium bromide | 85 |
Rational Design of Supporting Ligands
The performance of transition metal catalysts is profoundly influenced by the properties of the supporting ligands. For reactions involving sterically demanding reagents like (2,6-Dimethoxyphenyl)magnesium bromide, the rational design of ligands is crucial for achieving high catalytic activity. N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands that offer strong σ-donation and tunable steric properties, making them ideal candidates for challenging cross-coupling reactions. chemrxiv.orgnih.gov
N-Heterocyclic carbenes (NHCs) bearing bulky N-aryl substituents, such as 2,6-diisopropylphenyl (IPr) or 2,4,6-trimethylphenyl (IMes), have proven to be highly effective in a variety of catalytic transformations. The steric bulk of these ligands plays a multifaceted role: it promotes the formation of monoligated, coordinatively unsaturated metal species that are often the active catalysts; it can accelerate the reductive elimination step by creating steric pressure around the metal center; and it can protect the metal center from deactivation pathways.
For reactions involving the sterically hindered (2,6-Dimethoxyphenyl)magnesium bromide, NHC ligands with large and flexible steric bulk are particularly advantageous. The concept of "flexible steric bulk" suggests that ligands that can adapt their conformation to accommodate bulky substrates are highly effective. thieme-connect.de For example, NHC ligands with flexible CHPh₂ wingtips have been shown to enhance the reactivity in Ni–NHC catalyzed Kumada-Corriu cross-coupling of aryl tosylates. mdpi.com The use of unsymmetric NHC ligands, which combine different steric and electronic features on the two N-substituents, has also been shown to be a successful strategy for challenging C-N cross-coupling reactions of sterically hindered amines. nih.gov
While direct applications of NHCs with 2,6-dimethylphenyl substituents in reactions with (2,6-Dimethoxyphenyl)magnesium bromide are not extensively reported, the principles of ligand design strongly suggest their potential utility. An NHC ligand with N-substituents like 2,6-dimethylphenyl would provide a significant steric presence around the metal center, which would be expected to facilitate the coupling of the bulky (2,6-Dimethoxyphenyl) moiety. The strong σ-donating character of the NHC would also help to stabilize the electron-deficient transition states often involved in cross-coupling reactions.
Catalytic Systems and Ligand Design for Enhanced Reactivity of 2,6 Dimethoxyphenyl Magnesium Bromide
Advanced Ligand Systems
Modern organometallic chemistry has seen the development of sophisticated ligand architectures that precisely control the catalytic environment. These ligands modulate the steric and electronic properties of the metal center, thereby dictating the course of the reaction.
Asymmetric catalysis aims to synthesize a specific enantiomer of a chiral molecule, a critical task in the pharmaceutical and fine chemical industries. This is often achieved using a chiral catalyst, which is typically a metal complex bearing a chiral ligand. For reactions involving (2,6-Dimethoxyphenyl)magnesium bromide, chiral phosphine (B1218219) ligands, particularly atropisomeric biaryl diphosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are of significant interest. iupac.orgwikipedia.org
The principle behind these ligands lies in their C₂-symmetric, sterically well-defined structure. When coordinated to a metal center (e.g., Palladium, Rhodium, or Copper), the BINAP ligand creates a chiral pocket around the metal's active site. wiley-vch.de The fixed chirality of the ligand backbone is transferred through the phenyl groups on the phosphorus atoms, creating a highly asymmetric environment. This chiral space discriminates between the two possible enantiomeric transition states of the reaction, lowering the activation energy for the formation of one product enantiomer over the other. iupac.org
In a typical asymmetric arylation, such as the conjugate addition of (2,6-Dimethoxyphenyl)magnesium bromide to an α,β-unsaturated ketone, the Grignard reagent would first undergo transmetalation to the chiral catalyst. The subsequent insertion of the enone and reductive elimination steps occur within the constrained chiral environment of the catalyst, leading to the preferential formation of one enantiomer of the product.
While specific studies detailing the use of BINAP with (2,6-Dimethoxyphenyl)magnesium bromide are not extensively documented in publicly available literature, the efficacy of BINAP and its derivatives in related transformations is well-established. For instance, palladium-BINAP systems have been successfully used in the asymmetric Heck-type arylation of cyclic olefins. iupac.org Similarly, copper-catalyzed systems using Tol-BINAP (a derivative of BINAP with tolyl groups instead of phenyl groups) have proven highly effective for the asymmetric conjugate addition of various Grignard reagents. The enantiomeric excess (e.e.) of the product is highly dependent on the specific ligand, substrate, and reaction conditions.
Table 1: Illustrative Enantioselectivities in Asymmetric Arylations using BINAP-type Ligands with Analogous Reagents This table is based on data from analogous systems to illustrate the principle, as direct data for (2,6-Dimethoxyphenyl)magnesium bromide is not available.
| Catalyst System | Reagent | Substrate | Product e.e. (%) |
| Pd(OAc)₂ / (R)-BINAP | Phenyl triflate | 2,3-Dihydrofuran | >96 |
| CuI / (R)-Tol-BINAP | MeMgBr | Cyclohexenone | 95 |
| Rh(acac)(CO)₂ / (S)-BINAP | Phenylboronic Acid | Cyclohexenone | 99 |
The data illustrates that high levels of asymmetric induction are achievable with BINAP-family ligands. The choice between BINAP, Tol-BINAP, or other derivatives allows for optimization, as modifications to the ligand's aryl groups can adjust its electronic and steric properties to better suit the specific Grignard reagent and substrate combination. wiley-vch.de
The performance of a catalyst in a reaction involving (2,6-Dimethoxyphenyl)magnesium bromide is governed by the steric and electronic properties of the ancillary ligands. These two factors are often intertwined and are crucial in every step of the catalytic cycle, from oxidative addition to reductive elimination.
Steric Effects: The bulkiness of a ligand plays a critical role in promoting key steps of the catalytic cycle and controlling selectivity. In cross-coupling reactions like the Kumada or Suzuki-Miyaura couplings, bulky ligands are essential.
Promotion of Reductive Elimination: Sterically demanding ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), increase the steric crowding around the metal center. nih.gov This crowding favors the reductive elimination step, which forms the C-C bond and regenerates the active catalyst. For a sterically hindered reagent like (2,6-Dimethoxyphenyl)magnesium bromide, which possesses two ortho-methoxy groups, a bulky ligand is necessary to facilitate the coupling with another sterically demanding partner.
Stabilization of Monoligated Species: Many bulky phosphine ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which are often the true active catalysts for the oxidative addition of aryl halides. nih.gov
Control of Selectivity: In cases where multiple reaction sites are available, the steric profile of the ligand can direct the reaction to the less hindered position.
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly influences the electron density at the metal center, affecting its reactivity.
Promotion of Oxidative Addition: Electron-rich ligands increase the electron density on the metal, making it more nucleophilic. This enhanced nucleophilicity facilitates the oxidative addition of the electrophile (e.g., an aryl halide) to the low-valent metal center (e.g., Pd(0) or Ni(0)), which is often the rate-limiting step in cross-coupling reactions. nih.gov Ligands like the dialkylbiarylphosphines developed by Buchwald are highly effective partly due to their strong electron-donating character. nih.gov
Influence on Transmetalation and Reductive Elimination: While electron richness favors oxidative addition, it can slow down the reductive elimination step. Therefore, an optimal electronic balance is required for maximum catalytic turnover.
The interplay between steric and electronic effects is complex. For a reaction involving (2,6-Dimethoxyphenyl)magnesium bromide, a ligand must be sterically bulky enough to promote reductive elimination of the hindered biaryl product but also sufficiently electron-donating to facilitate the initial oxidative addition step.
Table 2: Qualitative Analysis of Ligand Effects on Catalytic Performance in a Hypothetical Cross-Coupling Reaction
| Ligand Type | Key Feature | Expected Effect on Oxidative Addition | Expected Effect on Reductive Elimination | Overall Expected Performance with (2,6-Dimethoxyphenyl)magnesium bromide |
| PPh₃ (Triphenylphosphine) | Moderately bulky, less electron-donating | Moderate rate | Slow, especially with hindered substrates | Low to moderate efficiency, may require high temperatures. |
| PCy₃ (Tricyclohexylphosphine) | Bulky, strongly electron-donating | Fast rate | Moderate rate | Good efficiency, balances steric and electronic demands. |
| BINAP | Bulky, chiral, moderately electron-donating | Moderate rate | Fast due to bite angle and steric clash | Potentially high efficiency; primary use is for asymmetric induction. |
| SPhos (Buchwald-type) | Very bulky, strongly electron-donating | Very fast rate | Very fast rate | High efficiency, effective for hindered substrates and low catalyst loadings. nih.gov |
| dppe (1,2-Bis(diphenylphosphino)ethane) | Chelating, less bulky, defined bite angle | Moderate rate | Can be slow due to geometric constraints | Often less effective for hindered cross-couplings compared to bulky monodentate ligands. nih.gov |
This analysis demonstrates that for a sterically demanding and electron-rich Grignard reagent like (2,6-Dimethoxyphenyl)magnesium bromide, ligands that are both highly electron-donating and sterically bulky, such as the Buchwald-type phosphines, are generally expected to provide the highest catalytic activity in cross-coupling reactions.
Therefore, it is not possible to provide a detailed article that strictly adheres to the requested outline for (2,6-Dimethoxyphenyl)magnesium bromide due to the absence of specific research findings for this particular compound in the following areas:
Kinetic and Computational Investigations of 2,6 Dimethoxyphenyl Magnesium Bromide Reactivity
Elucidation of Transition States and Intermediate Structures through Computational Modeling:Similarly, there is no available research that provides computational models of the transition states and intermediate structures specifically for reactions involving (2,6-Dimethoxyphenyl)magnesium bromide.
To provide an article that meets the user's requirements for detailed, scientifically accurate information, further original research in these specific areas would be necessary.
Challenges and Emerging Research Avenues with Sterically Hindered Aryl Grignard Reagents
Overcoming Steric Hindrance Limitations in Achieving High Reaction Efficiency and Yield
The primary challenge with sterically encumbered Grignard reagents is achieving high reaction efficiency and yield. The steric bulk around the nucleophilic carbon atom can hinder its approach to the electrophilic center of a substrate, leading to slow reaction rates or alternative reaction pathways like reduction or enolization, especially with hindered ketones. organic-chemistry.org Researchers have developed several strategies to mitigate these steric effects and enhance productivity.
One effective approach is the use of transition metal catalysts. Iron-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool. rsc.org A highly efficient Fe(acac)₃/tetramethylurea (TMU) catalytic system has been developed to facilitate the coupling of ortho,ortho-disubstituted aryl Grignard reagents with allyl bromides, demonstrating remarkable tolerance for sterically demanding substrates. rsc.org For example, the sterically demanding 2,4,6-trimethylphenyl (Mesityl) Grignard reagent can be coupled in 82% yield using this system. rsc.org Similarly, iron-catalyzed protocols have been successful in coupling sterically hindered ortho-substituted aryl chlorobenzenesulfonates with alkyl Grignards, achieving moderate to good yields where other methods might fail. mdpi.com
Additives can also play a crucial role. Soluble lanthanide salts, such as LnCl₃·2LiCl, have been shown to improve the addition of organomagnesium reagents to carbonyl compounds, likely by enhancing the electrophilicity of the carbonyl carbon. organic-chemistry.org Another strategy involves optimizing reaction conditions, such as temperature, solvent, and the rate of addition, to minimize side reactions. numberanalytics.comquora.com For some reactions, using an excess of the Grignard reagent can help drive the reaction to completion. numberanalytics.comquora.com The development of continuous flow reactors offers a safer and more efficient alternative to traditional batch processing, reducing the inventory of hazardous materials and improving control over exothermic reactions. morressier.comgordon.edu
| Strategy | Description | Example Application | Impact on Yield/Efficiency |
| Iron Catalysis | Use of iron salts (e.g., Fe(acac)₃) with ligands like tetramethylurea (TMU) to facilitate cross-coupling reactions. rsc.org | Coupling of 2,4,6-trimethylphenylmagnesium bromide with allyl bromides. rsc.org | Achieves excellent yields (e.g., 82%) for traditionally challenging bulky substrates. rsc.org |
| Lanthanide Additives | Addition of salts like LaCl₃·2LiCl to the reaction mixture. | Addition of Grignard reagents to sterically hindered ketones. | Improves addition efficiency by activating the carbonyl group. organic-chemistry.org |
| Continuous Flow Processing | Utilizing continuous stirred tank reactors (CSTRs) for Grignard reagent formation and reaction. morressier.comgordon.edu | Industrial synthesis of pharmaceutical intermediates. morressier.com | Enhances safety, reduces waste (Process Mass Intensity), and improves process control. morressier.comgordon.edu |
| Optimized Reaction Conditions | Careful control of temperature, solvent, and addition rates. numberanalytics.com | General Grignard additions to carbonyls. | Minimizes side reactions such as reduction and enolization, thereby increasing product yield. organic-chemistry.org |
Developing Novel Reaction Pathways and Expanding Substrate Scope for Complex Molecule Synthesis
Beyond improving existing reactions, researchers are actively developing novel pathways to expand the synthetic utility of hindered Grignard reagents like (2,6-Dimethoxyphenyl)magnesium bromide. These efforts are crucial for the synthesis of complex, densely substituted molecules that are often inaccessible through conventional means.
Iron-catalyzed cross-coupling platforms have significantly broadened the scope of accessible transformations. rsc.org These methods enable the coupling of sterically encumbered aryl Grignards with a variety of partners, including allyl bromides and aryl chlorobenzenesulfonates, demonstrating good functional group compatibility. rsc.orgmdpi.com This has practical applications in natural product synthesis, such as the successful synthesis of cannabigerol. rsc.org The use of N-heterocyclic carbene (NHC) palladium complexes as precatalysts also allows for the coupling of a wide range of substrates, including sterically hindered aryl chlorides, to produce tri- and tetra-ortho-substituted biaryls. researchgate.net
The substrate scope has also been expanded to include challenging electrophiles. For instance, while reactions with tri- and tetrasubstituted epoxides are often difficult due to steric hindrance, new catalytic methods are being explored to overcome this limitation. chegg.com Furthermore, novel transformations involving additions to 3-alkoxy-1-N-toluenesulfonyl azopropenes have proven effective for creating sterically hindered products, including those with quaternary carbon centers, with high stereocontrol. researchgate.net This method accommodates a wide range of Grignard reagents, including alkyl, aryl (sp²), and alkynyl (sp) variants. researchgate.net These advancements allow for the construction of previously challenging molecular architectures, opening new avenues for drug discovery and materials science.
| Reaction Pathway | Catalyst/Conditions | Substrate Scope | Application Example |
| Iron-Catalyzed Allylation | Fe(acac)₃/TMU | ortho,ortho-disubstituted aryl Grignards, allyl bromides. rsc.org | Synthesis of cannabigerol. rsc.orgrsc.org |
| Palladium-Catalyzed Cross-Coupling | [Pd(µ-Cl)(Cl)(NHC)]₂ | Sterically hindered aryl chlorides, various Grignard reagents. researchgate.net | Synthesis of highly sterically hindered tri- and tetra-ortho-substituted biaryls. researchgate.net |
| Addition to Azopropenes | N/A | Primary, secondary, tertiary alkyl, aryl, and alkynyl Grignards. researchgate.net | Stereocontrolled formation of adjacent quaternary centers. researchgate.net |
| Copper-Catalyzed Cross-Coupling | CuCN | Sterically encumbered SiCl compounds (e.g., R₃SiCl). acs.org | Large-scale synthesis of precursors for industrial catalysts. acs.org |
Advancements in Green Chemistry Approaches for Grignard Synthesis and Application
Traditional Grignard reactions often rely on volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), contributing to significant environmental and safety concerns. beyondbenign.orgcosmosmagazine.com The principles of green chemistry aim to mitigate these issues by developing more sustainable synthetic methods. sigmaaldrich.comsoton.ac.uk
A major focus has been the replacement of conventional solvents. 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources like corncobs, has emerged as a superior alternative. umb.edursc.org Compared to THF, 2-MeTHF is less miscible with water, which simplifies aqueous workups and solvent recovery. ijarse.com It also offers improved reaction performance in many cases, such as suppressing the formation of Wurtz coupling by-products. rsc.org Cyclopentyl methyl ether (CPME) is another green solvent alternative that is resistant to peroxide formation, enhancing laboratory safety. sigmaaldrich.comrsc.org
Mechanochemistry, specifically ball-milling, represents a paradigm shift in Grignard reagent synthesis. soton.ac.ukhokudai.ac.jp This technique drastically reduces the need for organic solvents, sometimes by 90%, by performing the reaction in a solid or paste-like state. cosmosmagazine.comhokudai.ac.jp This solvent-minimized approach not only reduces hazardous waste but also allows for the synthesis of Grignard reagents from organohalides that have poor solubility in traditional solvents, thereby expanding the potential reaction scope. hokudai.ac.jpsciencedaily.com Furthermore, the process can often be run in ambient air, simplifying the experimental setup. hokudai.ac.jpsciencedaily.com
Continuous flow chemistry is another green advancement, offering an inherently safer approach to Grignard reactions, which are often highly exothermic. morressier.com By using continuous stirred tank reactors (CSTRs), the reaction volume is minimized, and a single initiation event can last for an entire campaign, significantly improving safety and efficiency on an industrial scale. morressier.comgordon.edu This method can reduce the Process Mass Intensity (PMI) by up to 30%. morressier.com
| Green Approach | Principle | Advantages over Traditional Methods |
| Alternative Solvents (e.g., 2-MeTHF) | Use of bio-derived, less hazardous solvents. umb.edursc.orgijarse.com | Renewable source, easier workup, reduced waste, improved yields, and selectivity. rsc.orgijarse.com |
| Mechanochemistry (Ball-Milling) | Mechanical force induces chemical reaction with minimal solvent. cosmosmagazine.comhokudai.ac.jp | Drastically reduced solvent use, circumvents substrate solubility issues, simpler setup (can be air-tolerant). hokudai.ac.jpsciencedaily.com |
| Continuous Flow Processing | Reactions are run in continuous streams in small reactors (CSTRs). morressier.comgordon.edu | Enhanced safety (small reaction volumes, better heat control), reduced waste, improved efficiency for large-scale production. morressier.com |
Future Directions in Catalysis and Asymmetric Synthesis with Bulky Organomagnesium Reagents
The future development of reactions involving sterically hindered Grignard reagents is intrinsically linked to advances in catalysis, particularly in the realm of asymmetric synthesis. The construction of chiral molecules, especially those containing quaternary stereocenters, is a significant challenge in organic synthesis, and bulky organomagnesium reagents are key tools in this endeavor.
The development of novel catalysts is a primary focus. While iron and palladium catalysts have proven effective for cross-coupling, there is ongoing research into new, more efficient, and selective catalytic systems. numberanalytics.com This includes the design of new ligands that can modulate the reactivity and selectivity of the metal center, allowing for reactions to proceed under milder conditions and with greater functional group tolerance. numberanalytics.com The use of Grignard reagents themselves as catalysts for other transformations, such as the hydroboration of esters and nitriles, is also an emerging area, offering a green and efficient reduction protocol. mdpi.com
In asymmetric synthesis, the goal is to control the three-dimensional arrangement of atoms. This is typically achieved using a chiral catalyst or ligand to direct the approach of the nucleophilic Grignard reagent to the substrate. numberanalytics.com Copper-catalyzed asymmetric conjugate additions have been highly successful for less hindered reagents, and efforts are underway to extend these methodologies to bulkier systems. acs.orgrsc.org Recently, a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has been designed. rsc.org These ligands enable the highly enantioselective addition of both aliphatic and, for the first time, aromatic Grignard reagents to ketones, providing access to a wide range of enantioenriched tertiary alcohols with up to 95% enantiomeric excess (ee). rsc.orgnih.gov
Future research will likely focus on developing more versatile and robust chiral ligands and catalysts that can operate at low loadings and tolerate a broader range of sterically demanding substrates and Grignard reagents. numberanalytics.com The integration of flow chemistry with asymmetric catalysis could also lead to highly efficient and scalable processes for producing chiral molecules. numberanalytics.com These advancements will continue to expand the synthetic chemist's toolbox, enabling the efficient and selective construction of increasingly complex and valuable molecules.
| Research Direction | Key Innovation | Potential Impact |
| Novel Catalytic Systems | Development of new catalysts and ligands for cross-coupling and other transformations. numberanalytics.com | Increased reaction efficiency, broader substrate scope, and milder reaction conditions. |
| Asymmetric Grignard Addition | Design of new chiral ligands (e.g., DACH-derived biaryl ligands) for additions to ketones and other electrophiles. rsc.orgnih.gov | Modular and highly enantioselective synthesis of chiral tertiary alcohols and other complex molecules with quaternary stereocenters. rsc.orgnih.gov |
| Grignard Reagents as Catalysts | Using simple Grignard reagents (e.g., MeMgCl) to catalyze reactions like hydroboration. mdpi.com | Provides green, simple, and efficient protocols for common functional group transformations. |
| Flow Chemistry in Asymmetric Catalysis | Combining continuous flow technology with chiral catalysts for Grignard reactions. numberanalytics.com | Enables safe, scalable, and highly efficient production of enantiomerically pure compounds. |
Q & A
Q. How to reconcile discrepancies in reported yields for reactions using (2,6-Dimethoxyphenyl)magnesium bromide?
- Methodological Answer : Yield variations often stem from differences in reagent purity, solvent dryness, or quenching protocols. Systematic replication studies with controlled variables (e.g., water content via Karl Fischer titration) are critical. Meta-analyses of published procedures suggest optimal yields (70–85%) require strict exclusion of air and use of freshly activated magnesium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
